2-((4-Bromo-3-thienyl)thio)propanoic acid

regioselectivity cross-coupling medicinal chemistry

2-((4-Bromo-3-thienyl)thio)propanoic acid (CAS 86004-64-0) is a brominated thiophene derivative containing a thioether-linked propanoic acid moiety. Its molecular formula is C₇H₇BrO₂S₂ (MW 267.16 g/mol).

Molecular Formula C7H7BrO2S2
Molecular Weight 267.2g/mol
CAS No. 86004-64-0
Cat. No. B428949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Bromo-3-thienyl)thio)propanoic acid
CAS86004-64-0
Molecular FormulaC7H7BrO2S2
Molecular Weight267.2g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=CSC=C1Br
InChIInChI=1S/C7H7BrO2S2/c1-4(7(9)10)12-6-3-11-2-5(6)8/h2-4H,1H3,(H,9,10)
InChIKeyDMJZWFZICOEEAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Profile of 2-((4-Bromo-3-thienyl)thio)propanoic acid (CAS 86004-64-0) for Procurement & Research Sourcing


2-((4-Bromo-3-thienyl)thio)propanoic acid (CAS 86004-64-0) is a brominated thiophene derivative containing a thioether-linked propanoic acid moiety. Its molecular formula is C₇H₇BrO₂S₂ (MW 267.16 g/mol) . The compound belongs to the class of α-thio-substituted propanoic acids, a family that has been explored for antimetastatic activity and as synthetic intermediates for carbonic anhydrase inhibitors [1]. It is listed as a research chemical on multiple supplier platforms and is described as a building block for sulfur- or thienyl-containing complex molecule synthesis .

Why 2-((4-Bromo-3-thienyl)thio)propanoic acid Cannot Be Simply Swapped with Other Bromothiophene Propanoic Acids


Superficial inspection suggests that positional isomers such as 2-((3-bromo-2-thienyl)thio)propanoic acid (CAS 6645-60-9) or the non-thioether analog 2-(4-bromothiophen-3-yl)propanoic acid (CAS 1512630-28-2) might serve as drop-in replacements. However, the specific 4-bromo-3-thienylthio substitution pattern dictates both the electronic landscape of the thiophene ring and the steric environment around the thioether linkage. This can lead to divergent reactivity in cross-coupling reactions (e.g., Suzuki coupling at the bromine position) and distinct hydrogen-bonding patterns involving the carboxylic acid group [1]. Furthermore, the presence of both a heavy bromine atom and a divalent sulfur atom in a specific regiochemical arrangement means that simple physicochemical surrogates (e.g., similar boiling points) cannot guarantee equivalent behavior in medicinal chemistry or materials science applications .

Quantitative Evidence for Selecting 2-((4-Bromo-3-thienyl)thio)propanoic acid Over Its Closest Analogs


Regiochemical Differentiation: 4-Bromo-3-thienylthio vs. 3-Bromo-2-thienylthio Isomer

The target compound places the bromine at the 4-position of the thiophene ring and the thioether at the 3-position. In contrast, the commercially available isomer 2-((3-bromo-2-thienyl)thio)propanoic acid (CAS 6645-60-9) carries the bromine at the 3-position and the thioether at the 2-position. This regiochemical difference alters the electronic distribution in the thiophene ring, directly impacting the rate and selectivity of palladium-catalyzed cross-coupling reactions at the C–Br bond. Direct comparative kinetic data for these two specific compounds are absent from the public literature . However, a 2018 study on regiocontrolled halogen dance of bromothiophenes demonstrated that the position of bromine is the primary determinant of deprotonation site and subsequent functionalization outcomes [1].

regioselectivity cross-coupling medicinal chemistry

Molecular Weight and Heavy Atom Content vs. Non-Brominated Thienylthio Analog

The non-brominated analog 2-(3-thienylthio)propanoic acid (CAS 89639-77-0) has a molecular weight of 188.3 g/mol . The target compound, 2-((4-bromo-3-thienyl)thio)propanoic acid, has a molecular weight of 267.16 g/mol – an increase of 78.9 g/mol attributable to the bromine substitution . This mass difference is easily resolved by LC-MS and provides a distinct isotopic signature (¹:¹ ratio of M and M+2 peaks due to ⁷⁹Br/⁸¹Br) that aids in reaction monitoring and metabolite identification.

physicochemical properties mass spectrometry drug design

Hydrogen Bond Donor/Acceptor Profile vs. C–C Linked Bromothiophene Propanoic Acid

The target compound features a thioether (–S–) linker between the thiophene and the propanoic acid, resulting in a hydrogen bond donor count of 1 (carboxylic acid OH) and an acceptor count of 4 (carbonyl O, thiophene S, thioether S, Br implicitly). The C–C linked analog 2-(4-bromothiophen-3-yl)propanoic acid (CAS 1512630-28-2, MW 235.1) lacks the thioether sulfur, reducing its acceptor count to approximately 3 . This difference can alter aqueous solubility, logP, and protein-binding characteristics.

solubility drug-likeness formulation

Supplier-Specified Purity and Storage: A Procurement-Relevant Benchmark

Leyan (a commercial supplier) lists the compound at 98% purity . In contrast, the closest positional isomer 2-((3-bromo-2-thienyl)thio)propanoic acid (CAS 6645-60-9) is available from some vendors at 95% purity . Additionally, Chemscene specifies storage conditions of 'sealed in dry, 2–8°C' for the target compound, indicating a requirement for cold-chain handling that is not uniformly specified for all bromothiophene propanoic acid analogs .

purity specification storage stability supply chain

Physicochemical Property Data Completeness Relative to Non-Brominated Thioether Analog

Available data for 2-((4-bromo-3-thienyl)thio)propanoic acid include density (1.75 g/cm³), boiling point (362.5°C at 760 mmHg), flash point (173°C), refractive index (1.661), and vapor pressure (6.86×10⁻⁶ mmHg at 25°C) . In contrast, for the non-brominated analog 2-(3-thienylthio)propanoic acid (CAS 89639-77-0), density, boiling point, and flash point are all listed as 'N/A' on the same database platform . While these data are largely calculated rather than experimentally determined, their availability provides a more complete specification sheet for quality control and safety assessment in industrial procurement.

physicochemical characterization quality control regulatory compliance

Procurement Application Scenarios Where 2-((4-Bromo-3-thienyl)thio)propanoic acid Provides Tangible Differentiation


Suzuki–Miyaura Cross-Coupling at the 4-Bromo Position for Library Synthesis

Medicinal chemistry teams building focused libraries of thiophene-containing compounds can exploit the 4-bromo substitution pattern for site-selective Suzuki coupling. The distinct regiochemistry (4-bromo-3-thienylthio vs. 3-bromo-2-thienylthio) allows introduction of aryl or heteroaryl diversity at a position that is inaccessible with the alternative isomer [1]. The 98% commercial purity and documented cold-storage requirement provide a defined starting point for parallel synthesis campaigns [2].

Synthesis of Thienothiopyran Carbonic Anhydrase Inhibitor Intermediates

Patent literature indicates that thienylthio propanoic acid derivatives serve as key intermediates in the synthesis of thienothiopyran-2-sulfonamide carbonic anhydrase inhibitors (e.g., MK-417, dorzolamide) [1]. 2-((4-Bromo-3-thienyl)thio)propanoic acid, with its bromine handle, offers a late-stage functionalization opportunity to introduce sulfonamide or other pharmacophoric elements via bromine substitution or cross-coupling, a synthetic option not available with the non-brominated 2-(3-thienylthio)propanoic acid [2].

Mass Spectrometric Reaction Monitoring Using Br Isotopic Signature

The characteristic ¹:¹ M/M+2 isotopic pattern arising from the bromine atom provides an unambiguous MS fingerprint for tracking the compound through multi-step synthetic sequences. Analytical chemistry groups can leverage this feature for quantitative LC-MS monitoring of reaction progress and impurity profiling [1]. This is a clear advantage over non-halogenated thienylthio propanoic acid analogs that lack such a distinctive isotopic marker.

Materials Science: Thio-Bromo 'Click' Post-Polymerization Functionalization

The thio-bromo 'click' chemistry concept, where α-bromo ester or thioether linkages are used for post-polymerization modification, has been demonstrated with ROMP-derived materials [1]. 2-((4-Bromo-3-thienyl)thio)propanoic acid, featuring both a bromine atom and a thioether bond, is structurally predisposed for such dual-functionalization strategies. Its higher molecular weight and defined physicochemical profile make it traceable in polymer characterization via GPC-MS or elemental analysis.

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